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molecular formula C11H12O2 B092454 6-Methoxy-1-tetralone CAS No. 1078-19-9

6-Methoxy-1-tetralone

Cat. No. B092454
M. Wt: 176.21 g/mol
InChI Key: MNALUTYMBUBKNX-UHFFFAOYSA-N
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Patent
US09090651B2

Procedure details

At 0° C., to a stirred mixture of crude tetralol 46 (269 g, 1.32 mol) and thiourea (100 g, 1.32 mol) was added 370 mL of glacial acetic acid. The reaction mixture was stirred at rt for approximatively 1 h. When thiourea was completely dissolved, the reaction mixture was poured in diethyl ether (8 L), stirred for 2 h and the precipitated salt was filtered to afford 285 g (62% from 6-methoxy-1-tetralone) of compound 47. 1H NMR (400 MHz, acetone-d6) δ 1.82 (m, 2H), 1.89 (s, 3H), 2.61 (m, 2H), 2.77 (m, 2H), 3.77 (s, 3H), 3.86 (d, J=7.8 Hz, 2H), 6.04 (m, 1H), 6.69 (m, 1H), 6.75 (m, 1H), 7.56 (d, J=8.8 Hz, 1H) ppm (described in JOC, 33, 3126 (1968)).
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
370 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:10]([OH:11])[CH2:9][C:8]2[C:3](=[CH:4][CH:5]=CC=2)[CH2:2]1.N[C:13](N)=S.[C:16]([OH:19])(=O)[CH3:17]>C(OCC)C>[CH3:13][O:11][C:10]1[CH:1]=[C:2]2[C:17](=[CH:8][CH:9]=1)[C:16](=[O:19])[CH2:5][CH2:4][CH2:3]2

Inputs

Step One
Name
Quantity
269 g
Type
reactant
Smiles
C1CC2=CC=CC=C2CC1O
Name
Quantity
100 g
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
370 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Four
Name
Quantity
8 L
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for approximatively 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitated salt was filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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